

Structural Characterization of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(p-Methylphenyl)-5-phenylhydantoin

Cat. No.: B026451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **5-(p-Methylphenyl)-5-phenylhydantoin**, also known as 5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione. This document details the physicochemical properties, spectroscopic data, and a proposed synthetic method for this compound.

Physicochemical Properties

5-(p-Methylphenyl)-5-phenylhydantoin is a heterocyclic organic compound belonging to the hydantoin class.^[1] It is structurally related to the anticonvulsant drug phenytoin. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{16}H_{14}N_2O_2$	[2] [3] [4]
Molecular Weight	266.29 g/mol	[2]
CAS Number	51169-17-6	[2]
Melting Point	225-226 °C	
Appearance	Powder	
Solubility	Soluble in a 2:1 mixture of DMF and HCl (50 mg/mL)	

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for **5-(p-Methylphenyl)-5-phenylhydantoin** has not been publicly reported. However, crystallographic data for structurally similar compounds provide valuable insights into the expected molecular geometry. For instance, the crystal structure of the closely related (5S)-5-methyl-5-phenylimidazolidine-2,4-dione has been determined, revealing a monoclinic crystal system.[\[5\]](#) It is anticipated that the introduction of a tolyl group in place of the methyl group at the 5-position would influence the crystal packing and intermolecular interactions, though the core hydantoin ring structure would remain planar.

Spectroscopic Characterization

The structural elucidation of **5-(p-Methylphenyl)-5-phenylhydantoin** is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The expected signals for **5-(p-**

Methylphenyl)-5-phenylhydantoin would include:

- Aromatic protons from the phenyl and p-tolyl groups, likely appearing in the range of 7-8 ppm.
- A singlet for the methyl protons of the p-tolyl group, expected around 2.3 ppm.
- Signals for the N-H protons of the hydantoin ring, which can be broad and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

- Two distinct carbonyl carbon signals from the hydantoin ring, typically in the range of 150-180 ppm.
- A quaternary carbon signal for the C5 position of the hydantoin ring.
- Aromatic carbon signals for the phenyl and p-tolyl rings.
- A signal for the methyl carbon of the p-tolyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **5-(p-Methylphenyl)-5-phenylhydantoin**, the molecular ion peak [M]⁺ would be observed at m/z 266. The fragmentation pattern would likely involve the loss of substructures such as the phenyl and tolyl groups.

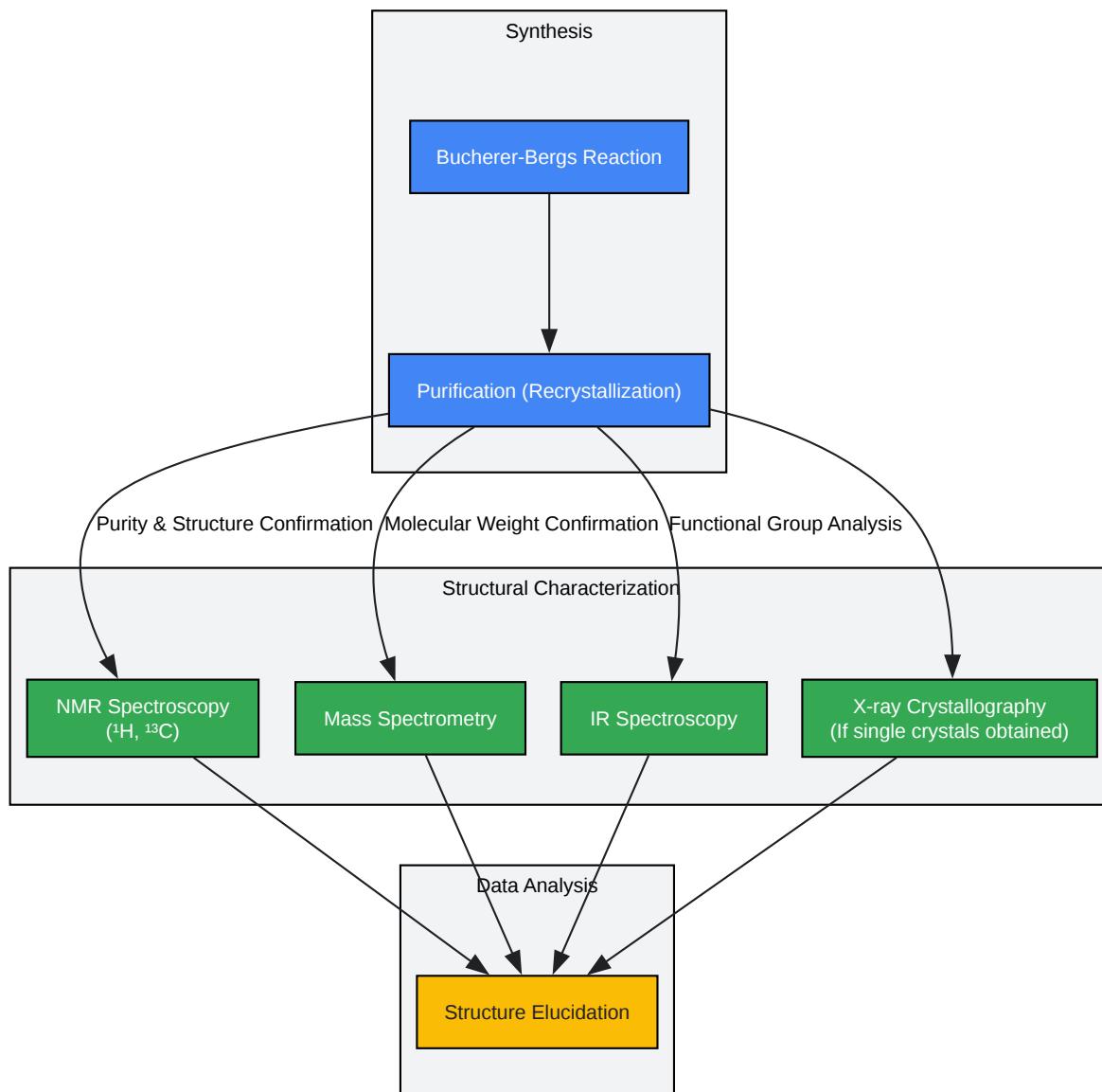
Experimental Protocols

Synthesis via Bucherer-Bergs Reaction

A plausible and efficient method for the synthesis of **5-(p-Methylphenyl)-5-phenylhydantoin** is the Bucherer-Bergs reaction.^{[5][6][7]} This one-pot, multicomponent reaction is widely used for the preparation of 5,5-disubstituted hydantoins.

Reactants:

- 4-Methylbenzophenone (precursor ketone)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Ammonium carbonate $((\text{NH}_4)_2\text{CO}_3)$
- Solvent (e.g., aqueous ethanol)

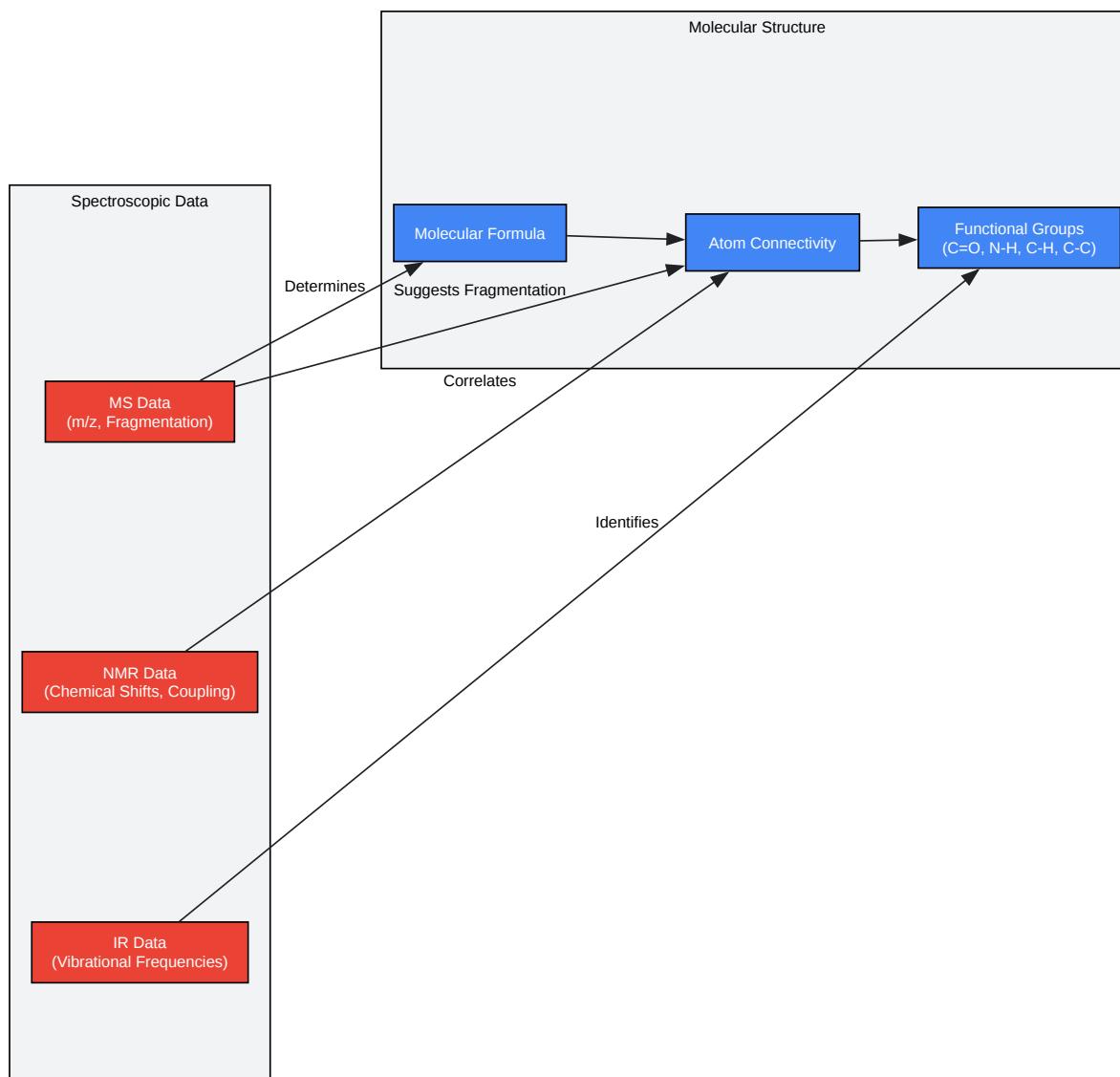

Procedure:

- A mixture of 4-methylbenzophenone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.
- The reaction mixture is heated under reflux for several hours.
- Upon cooling, the hydantoin product precipitates out of the solution.
- The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent, such as ethanol.

Reaction Mechanism: The Bucherer-Bergs reaction proceeds through the initial formation of an aminonitrile intermediate from the ketone, cyanide, and ammonia (from the decomposition of ammonium carbonate). This intermediate then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid, which subsequently cyclizes to yield the hydantoin ring.

Structural Characterization Workflow

The following diagram illustrates the typical workflow for the structural characterization of the synthesized **5-(p-Methylphenyl)-5-phenylhydantoin**.



[Click to download full resolution via product page](#)

Workflow for Synthesis and Characterization

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the molecular structure.

[Click to download full resolution via product page](#)

Spectroscopic Data and Structural Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 5-(p-Methylphenyl)-5-phenylhydantoin (HMDB0246896) [hmdb.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Structural Characterization of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026451#structural-characterization-of-5-p-methylphenyl-5-phenylhydantoin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com